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molecular formula C5H9N3 B1357010 1-ethyl-1H-pyrazol-3-amine CAS No. 55361-49-4

1-ethyl-1H-pyrazol-3-amine

Cat. No. B1357010
M. Wt: 111.15 g/mol
InChI Key: PZJGLURDALTFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975260B2

Procedure details

Using the same general procedure as described for the preparation of 101m, reaction of 1-ethyl-3-amino-1H-pyrazole (500 mg, 4.50 mmol) with 4-bromo-6-chloropyridazin-3(2H)-one (1.00 g, 4.50 mmol) afforded 102g in 94% yield (1.07 g) as an amorphous yellow solid: mp 173-175° C.; 1H NMR (300 MHz, DMSO-d6) δ 9.61 (s, 1H), 7.71 (s, 1H), 7.64 (d, J=2.4 Hz, 1H), 6.19 (d, J=2.4 Hz, 1H), 4.10 (q, J=7.2 Hz, 2H), 3.65 (s, 3H), 1.37 (t, J=7.2 Hz, 3H); MS (ESI+) m/z 254.0 (M+H).
Name
101m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[CH:19]=[C:13]3CN(C)[CH2:16][CH2:17][N:12]3[N:11]=2)[C:5](=[O:8])[NH:6][N:7]=1.[CH2:20](N1C=CC(N)=N1)C.BrC1C(=O)NN=C(Cl)C=1>>[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[CH:19]=[CH:13][N:12]([CH2:17][CH3:16])[N:11]=2)[C:5](=[O:8])[N:6]([CH3:20])[N:7]=1

Inputs

Step One
Name
101m
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(NN1)=O)NC1=NN2C(CN(CC2)C)=C1
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)N1N=C(C=C1)N
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(NN=C(C1)Cl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(N(N1)C)=O)NC1=NN(C=C1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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